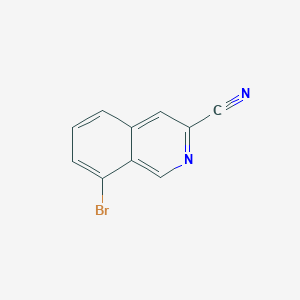
3,6-Dichloroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science.
准备方法
The synthesis of 3,6-Dichloroisoquinoline-4-carbonitrile involves several steps. One common method includes the reaction of isoquinoline derivatives with chlorinating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
化学反应分析
3,6-Dichloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3,6-Dichloroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 3,6-Dichloroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
3,6-Dichloroisoquinoline-4-carbonitrile can be compared with other isoquinoline derivatives, such as:
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Known for its solid-state fluorescence and mechanofluorochromic activities.
3,6-Dichloroisoquinoline: Similar in structure but lacks the carbonitrile group, leading to different chemical properties and applications.
属性
分子式 |
C10H4Cl2N2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC 名称 |
3,6-dichloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-2-1-6-5-14-10(12)9(4-13)8(6)3-7/h1-3,5H |
InChI 键 |
KSYOIYHJQDXRPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C(=C2C=C1Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)



![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)

![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)




![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
